Alk2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

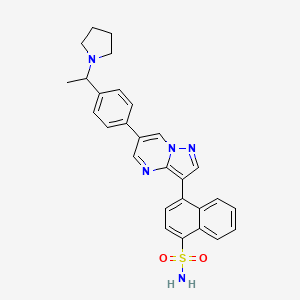

ALK2-IN-2 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2) with an IC50 of 9 nM . It has over 700-fold selectivity against ALK3 . ALK2 is a bone morphogenetic protein receptor that is upstream of the transcriptional regulation of hepcidin .

Synthesis Analysis

The synthesis of this compound involves novel scaffold modifications of M4K2009, a 3,5-diphenylpyridine ALK2 inhibitor . The design, synthesis, and evaluation of a first-in-class set of 5- to 7-membered ether-linked and 7-membered amine-linked constrained inhibitors of ALK2 have been disclosed .

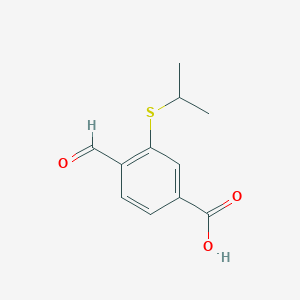

Molecular Structure Analysis

This compound’s molecular structure was identified using virtual screening of a large molecular library of small molecules . The study used ab initio calculation of selected molecules for drug efficacy and molecular dynamic simulation of lead molecules and protein complexes .

Chemical Reactions Analysis

This compound is a potent and selective inhibitor of ALK2 . It was identified by screening an assay panel of 250 recombinant human kinases . The inhibitor binds to the ATP pocket of the abnormal ALK2 protein, blocking its access to energy and deactivating it .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H27N5O2S and a molecular weight of 497.61 . It is a light yellow to yellow solid . It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

1. Treatment of Rare Genetic Disorders

Alk2-IN-2, as an inhibitor of activin receptor-like kinase 2 (ALK2), has been linked to potential treatments for rare genetic disorders like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) in pediatric patients. These conditions are associated with severely reduced life expectancy, and ALK2 inhibitors like this compound offer a promising strategy for their treatment. The selective inhibition of ALK2 by compounds such as novel pyrazolopyrimidines, which includes this compound, is a key focus in addressing these disorders (Nguyen et al., 2022).

2. Role in Biological Processes

ALK2 plays a crucial role in various biological processes, particularly in the development of bone, heart, brain, and other tissues. Mutations in ALK2 have been identified in both FOP and DIPG, which has spurred the development of ALK2 inhibitors like this compound as targeted treatments (Rooney & Jones, 2021).

3. Iron Metabolism and Anemia of Chronic Disease

ALK2 also plays an essential role in iron metabolism. It regulates hepcidin levels, which affects anemia of chronic disease. The inhibition of ALK2 can thus have implications for managing this form of anemia, representing another significant area of therapeutic interest for this compound (Nguyen et al., 2022).

4. Treatment of Congenital Heart Defects and Other Disorders

Additional disorders, such as congenital heart defects, have been associated with ALK2/ACVR1, the gene encoding ALK2. The accumulated knowledge about ALK2/ACVR1 as a target for these disorders has expanded research into novel therapeutics and diagnostics, potentially including this compound (Katagiri et al., 2021).

5. Understanding of Molecular Mechanisms

Research on ALK2 and its inhibitors, including this compound, contributes to a broader understanding of the molecular mechanisms underlying various human disorders. This knowledge is crucial for the development of more effective treatments and diagnostics for conditions associated with ALK2/ACVR1 (Katagiri et al., 2021).

Mechanism of Action

ALK2-IN-2 inhibits ALK2, a transmembrane kinase receptor for members of the transforming growth factor-β family . Wild-type ALK2/ACVR1 transduces osteogenic signaling in response to ligand binding . The kinase activity of type I receptors is activated through phosphorylation of the GS domain by type II receptors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPESYYFOXATSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)

![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)

![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

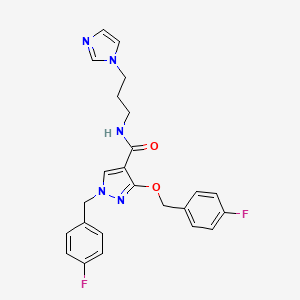

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)